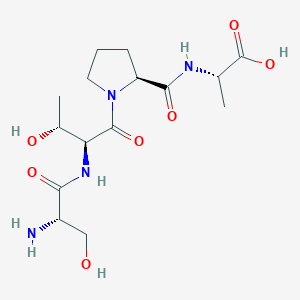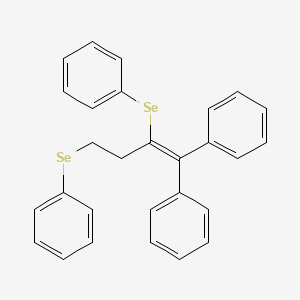
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a butenyl framework with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene typically involves the reaction of diphenylacetylene with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium, which is known to play a role in reducing oxidative stress.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Mecanismo De Acción
The mechanism of action of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylbutadiyne: A compound with a similar butadiyne framework but without selenium atoms.
Diphenylacetylene: A simpler compound with a diphenylacetylene structure, lacking the selenium atoms.
Uniqueness
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
835903-35-0 |
|---|---|
Fórmula molecular |
C28H24Se2 |
Peso molecular |
518.4 g/mol |
Nombre IUPAC |
(1,1-diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene |
InChI |
InChI=1S/C28H24Se2/c1-5-13-23(14-6-1)28(24-15-7-2-8-16-24)27(30-26-19-11-4-12-20-26)21-22-29-25-17-9-3-10-18-25/h1-20H,21-22H2 |
Clave InChI |
AVUNEVXLJKXFIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(CC[Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


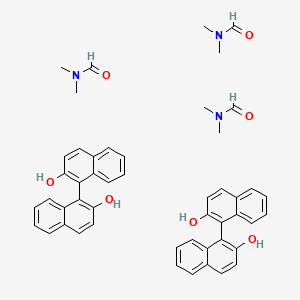
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
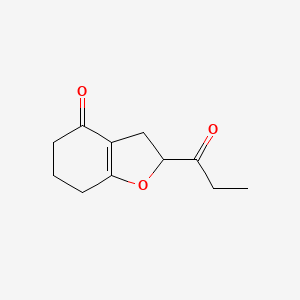
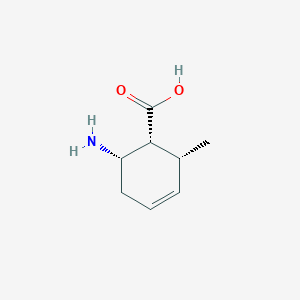
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
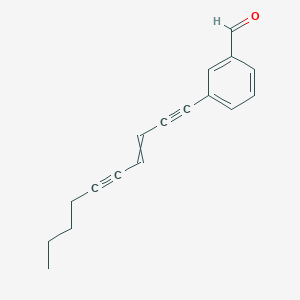
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)


![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)

